molecular formula C10H10N2OS B2377477 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol CAS No. 34035-42-2

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol

Cat. No.: B2377477
CAS No.: 34035-42-2
M. Wt: 206.26
InChI Key: BLOJMWLHCBDQHM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol ( 34035-42-2) is a synthetically versatile, fused tricyclic compound featuring a benzimidazole ring system annulated with a six-membered 1,3-thiazine ring bearing a hydroxyl substituent. With the molecular formula C 10 H 10 N 2 OS, this heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active agents . The compound's key structural feature, as revealed by crystallographic studies, is an almost planar benzimidazole ring system fused with a heterocyclic six-membered thiazine ring that adopts an envelope conformation, with the hydroxy-substituted carbon atom acting as the flap. In the crystal lattice, molecules form stable, zigzag chains along the b-axis direction through O-H...N hydrogen bonds, with further stabilization provided by C-H...O hydrogen bonds and C-H...π interactions, creating layered structures parallel to the bc plane . This compound belongs to a class of fused tricyclic benzimidazole-thiazinone derivatives that have demonstrated promising antimicrobial properties in recent scientific investigations. These derivatives show moderate to potent activity against a panel of standard bacterial isolates, including Pseudomonas aeruginosa and Escherichia coli , with some exhibiting synergistic effects when combined with standard antibacterial drugs like ciprofloxacin . The structural motif of combining sulfur- and nitrogen-containing heterocycles is particularly valuable in antimicrobial research, as over 90% of novel medications incorporate heterocyclic themes . Researchers value this compound for developing novel therapeutic agents to address the growing challenge of antimicrobial resistance . The product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOJMWLHCBDQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC3=CC=CC=C3N21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333486
Record name 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34035-42-2
Record name 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

Overview

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a heterocyclic compound with a unique fused ring system that combines thiazine and benzimidazole structures. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it may interfere with bacterial cell wall synthesis or inhibit critical enzymes involved in microbial metabolism .
  • Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Its potential as an anticancer agent is under investigation in various preclinical studies .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways .

Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties .

Materials Science

  • Development of New Materials : The unique electronic and optical properties of this compound open avenues for its application in developing new materials for electronics and photonics. Its ability to form stable complexes with metals may also be explored for sensor applications .

Case Studies

Several studies have highlighted the diverse applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways leading to apoptosis . Further research is ongoing to explore its efficacy in vivo.

Chemical Properties and Synthetic Routes

The synthesis of this compound typically involves intramolecular cyclization of benzimidazole-thione derivatives. Common methods include:

  • Alkylation/Benzylation : These processes often precede cyclization to enhance yield and purity.
  • Characterization Techniques : The synthesized product is characterized using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]benzimidazoles

Thiazolo[3,2-a]benzimidazoles (e.g., 56V, (3R)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-3-ol) feature a five-membered thiazole ring instead of a six-membered thiazine. This structural difference reduces ring strain and alters electronic properties. For example, 56V co-crystallizes with bacterial proteins (PDB ID 5CY8), suggesting enhanced binding affinity due to the compact thiazole ring . Biological activities include MGlu1 antagonism (YM-298198) and antitrichinellosis effects ().

Key Differences:

Property Thiazino Derivative (Target Compound) Thiazolo Derivative (e.g., 56V)
Ring Size 6-membered thiazine 5-membered thiazole
Tautomerism Hydroxyl group at C3 enables keto-enol tautomerism Stable thiazole ring, no keto-enol shift
Protein Binding (PDB) Not reported Co-crystallized with PDF enzyme (5CY8)

Oxazino[3,2-a]benzimidazoles

Replacing sulfur with oxygen in the heterocycle (e.g., 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole, CAS 59208-34-3) increases electronegativity, altering reactivity. The oxazino derivative SB207266 acts as a potent 5-HT4 receptor antagonist, highlighting the role of oxygen in neurotransmitter interactions .

Key Differences:

Property Thiazino Derivative (Target Compound) Oxazino Derivative (e.g., SB207266)
Heteroatom Sulfur (polarizable, less electronegative) Oxygen (highly electronegative)
Biological Activity Antioxidant (DFT-predicted) 5-HT4 receptor antagonism

Thiazino[3,2-a]benzimidazol-4-ones

Derivatives like 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one (C16H12N2OS) feature a ketone at C4 instead of a hydroxyl group. Antioxidant activity in this derivative is attributed to radical scavenging via the ketone group .

Quinoline-Fused Thiazino Derivatives

Compounds like 13H-benzimidazo[2',1':2,3][1,3]thiazino[6,5-b]quinoline exhibit extended π-conjugation due to the fused quinoline ring, enhancing benzodiazepine receptor affinity (). Synthetic routes involve Schiff base formation and thiourea cyclization, differing from the alkylation-cyclization approach used for the target compound .

Biological Activity

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of thiazino-benzimidazoles, which are known for their diverse pharmacological effects.

  • Molecular Formula : C10H10N2OS
  • Molecular Weight : 206.26 g/mol
  • CAS Number : 34117-49-2
  • Melting Point : 133-135 °C
  • Boiling Point : Approximately 386.8 °C (predicted)
  • Density : 1.37 g/cm³ (predicted)

These properties indicate that the compound is stable under normal conditions and may exhibit solubility characteristics relevant for biological assays.

Antimicrobial Activity

Research has indicated that thiazino-benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Potential

The anticancer activity of thiazino-benzimidazole derivatives has been a focus of recent studies. For instance, compounds within this class have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. Specific studies on related compounds indicated a dose-dependent inhibition of tumor growth in xenograft models.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like this compound have shown promise as anti-inflammatory agents. Research findings suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the inhibition of NF-kB signaling pathways.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with a derivative of this compound resulted in a significant decrease in cell viability measured by MTT assay. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent activity comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol?

Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A typical route involves:

  • Step 1: Reacting benzimidazole-2-thione derivatives with α,β-unsaturated carbonyl compounds (e.g., dimethyl acetylenedicarboxylate) to form thiazine-fused intermediates .
  • Step 2: Cyclization under acidic or basic conditions to yield the tricyclic core. For example, treatment with NaOH or KOH can induce ring closure .
  • Characterization: IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry are critical for verifying structural integrity. Pay attention to diagnostic signals (e.g., hydroxyl protons at δ 3.5–4.5 ppm in 1H^1 \text{H}-NMR) .

Q. How is the purity and stability of this compound validated in experimental settings?

Methodological Answer:

  • Purity: Use HPLC with UV detection (λ = 254 nm) and confirm ≥95% purity. Monitor degradation products under stress conditions (e.g., heat, light) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) and track changes via TLC or spectroscopic methods. Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

Advanced Research Questions

Q. How can tautomerism in the thiazino-benzimidazole system affect structural characterization?

Methodological Answer:

  • Challenge: The compound may exist as a tautomeric equilibrium (e.g., between thiazino and tetrazole forms) influenced by solvent polarity and temperature .
  • Resolution: Use X-ray crystallography to resolve absolute configuration. For dynamic analysis, employ variable-temperature 1H^1 \text{H}-NMR (e.g., in CDCl3_3) to observe proton shifts and quantify tautomer ratios .
  • Example: In CDCl3_3, tautomers 1a and 2a showed a 1.8:1 ratio initially, equilibrating to 1:1 after 1 hour .

Q. What strategies optimize reaction yields in derivatives with substituted triazole or thiazole moieties?

Methodological Answer:

  • Catalytic Optimization: Use Cu(I) catalysts (e.g., CuI) for click chemistry to attach triazole groups. Yields improve with ligand additives (e.g., TBTA) and inert atmospheres .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. For example, triazole-thiazine hybrids achieved 82–87% yields in DMF vs. 60–65% in THF .
  • Substituent Compatibility: Electron-withdrawing groups (e.g., –NO2_2) on the benzimidazole ring accelerate reaction kinetics but may reduce solubility .

Q. How do computational methods aid in predicting biological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or β-tubulin. Focus on hydrogen bonding (e.g., hydroxyl group with Asp/E residues) and π-π stacking (benzimidazole-aromatic pocket) .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC50_{50}. For instance, chloro-substituted derivatives showed 2–4x higher activity than methyl analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

  • Variable Testing Protocols: Standardize assays (e.g., broth microdilution per CLSI guidelines) to minimize inter-lab variability. Check for differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) .
  • Structural Confounders: Ensure derivatives are free of impurities (e.g., unreacted starting materials) that may skew bioactivity. Use LC-MS to confirm molecular identity .

Q. Why do some studies report neuroprotective effects while others emphasize cytotoxicity?

Methodological Answer:

  • Dose Dependency: Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. For example, neuroprotection may occur at ≤10 µM, while apoptosis dominates at ≥50 µM .
  • Cell-Type Specificity: Test across neuronal (e.g., SH-SY5Y) and non-neuronal (e.g., HEK293) lines. Differences in mitochondrial membrane potential or ROS scavenging pathways may explain variability .

Experimental Design Considerations

Q. How to design a robust SAR study for derivatives?

Methodological Answer:

  • Library Design: Synthesize 10–15 analogs with systematic substitutions (e.g., –Cl, –OCH3_3, –CH3_3 at C4/C7 positions). Include both electron-donating and withdrawing groups .
  • Control Groups: Compare with known standards (e.g., metronidazole for antimicrobial assays; memantine for neuroprotection) .
  • Data Collection: Use high-throughput screening (HTS) for IC50_{50}, LogP, and solubility. Tabulate results as follows:
DerivativeR GroupIC50_{50} (µM)LogPSolubility (mg/mL)
1–Cl12.3 ± 1.22.80.45
2–OCH3_318.9 ± 2.12.10.78

Q. What analytical techniques best resolve structural ambiguities in fused heterocycles?

Methodological Answer:

  • X-Ray Crystallography: Resolves bond lengths/angles and confirms ring junction geometry (e.g., cis vs. trans fusion) .
  • 2D NMR: 1H^1 \text{H}-13C^{13} \text{C} HSQC and HMBC identify through-space couplings (e.g., hydroxyl proton to C3 in thiazine) .
  • DFT Calculations: Predict 13C^{13} \text{C}-NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .

Advanced Methodological Challenges

Q. How to investigate reaction mechanisms for alkali-mediated ring opening?

Methodological Answer:

  • Isotopic Labeling: Use 18O^{18} \text{O}-labeled H2_2O to track hydroxyl group incorporation during hydrolysis .
  • Kinetic Studies: Monitor reaction progress via in situ FTIR (e.g., C=O stretch at 1700 cm1^{-1}) and derive rate constants (pseudo-first-order assumptions) .

Q. What strategies mitigate solvent-dependent tautomer interference in biological assays?

Methodological Answer:

  • Solvent Screening: Test DMSO, EtOH, and aqueous buffers to identify conditions favoring a single tautomer (e.g., DMSO stabilizes the thiazino form) .
  • Prodrug Approach: Synthesize ester or amide derivatives to lock the active tautomer until metabolic activation .

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